molecular formula C21H26N6O2 B2871837 N~1~-cyclopentyl-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251626-59-1

N~1~-cyclopentyl-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

Cat. No. B2871837
CAS RN: 1251626-59-1
M. Wt: 394.479
InChI Key: YUTLOEUIZMJKSD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on a triazolo[4,3-c]pyrimidine core, which is a type of nitrogen-rich heterocycle . These types of structures are often used in the design of high-performance energetic materials .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for research on this compound could include determining its synthesis process, understanding its mechanism of action, and exploring its potential applications. Given its molecular structure, it could be of interest in the field of energetic materials .

properties

IUPAC Name

N-cyclopentyl-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-13-8-14(2)10-17(9-13)24-20-22-15(3)11-18-25-26(21(29)27(18)20)12-19(28)23-16-6-4-5-7-16/h8-11,16H,4-7,12H2,1-3H3,(H,22,24)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTLOEUIZMJKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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